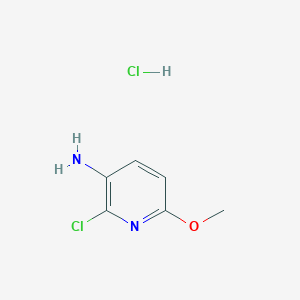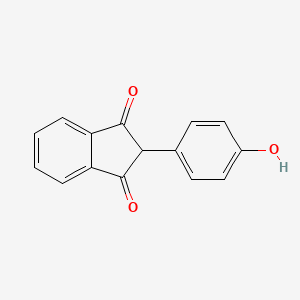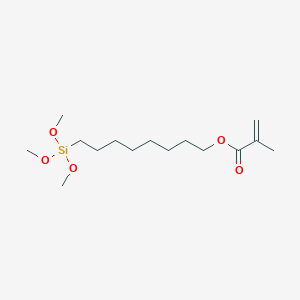
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester
説明
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester, commonly known as TMPTA, is a versatile chemical compound widely used in the field of polymer science. TMPTA is a monomer that is used in the synthesis of various polymers, including adhesives, coatings, and composites.
科学的研究の応用
TMPTA is widely used in the field of polymer science due to its ability to form cross-linked networks. These networks are crucial in the development of adhesives, coatings, and composites. TMPTA is also used in the synthesis of dental materials, such as dental adhesives and restorative materials. Additionally, TMPTA is used in the production of UV-curable coatings and inks.
作用機序
TMPTA functions as a cross-linking agent in the synthesis of polymers. When exposed to UV light, TMPTA undergoes a photochemical reaction that results in the formation of free radicals. These free radicals then react with other monomers, leading to the formation of a cross-linked network. The cross-linked network provides the polymer with increased mechanical strength and chemical resistance.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of TMPTA. However, studies have shown that TMPTA is not mutagenic or genotoxic. Additionally, TMPTA is not considered to be a skin sensitizer. However, it is recommended that individuals handling TMPTA take appropriate safety precautions, such as wearing gloves and protective clothing.
実験室実験の利点と制限
One of the main advantages of using TMPTA in lab experiments is its ability to form cross-linked networks. This property makes TMPTA an ideal candidate for the synthesis of adhesives, coatings, and composites. Additionally, TMPTA can be cured using UV light, which allows for rapid processing times. However, TMPTA can be difficult to handle due to its low viscosity, which can lead to issues with processing and handling.
将来の方向性
There are several future directions for the use of TMPTA in polymer science. One area of research is the development of TMPTA-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Additionally, research is being conducted on the use of TMPTA in the development of self-healing materials. Another area of research is the synthesis of TMPTA-based materials with improved mechanical properties, such as increased toughness and impact resistance.
Conclusion
In conclusion, TMPTA is a versatile chemical compound that is widely used in the field of polymer science. TMPTA is used in the synthesis of various polymers, including adhesives, coatings, and composites. TMPTA functions as a cross-linking agent and can be cured using UV light. While there is limited research on the biochemical and physiological effects of TMPTA, it is not considered to be mutagenic or genotoxic. There are several future directions for the use of TMPTA in polymer science, including the development of TMPTA-based materials for use in biomedical applications and the synthesis of TMPTA-based materials with improved mechanical properties.
特性
IUPAC Name |
8-trimethoxysilyloctyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5Si/c1-14(2)15(16)20-12-10-8-6-7-9-11-13-21(17-3,18-4)19-5/h1,6-13H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYWTJPBIQKDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559861 | |
| Record name | 8-(Trimethoxysilyl)octyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122749-49-9 | |
| Record name | 8-(Trimethoxysilyl)octyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B3046245.png)
![Octahydrofuro[3,2-c]pyridine](/img/structure/B3046246.png)
![Ethanol, 2-[(3-bromophenyl)amino]-](/img/structure/B3046247.png)
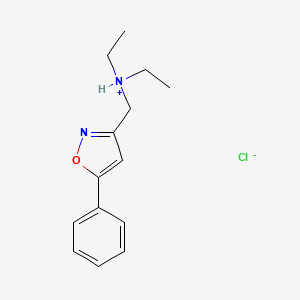
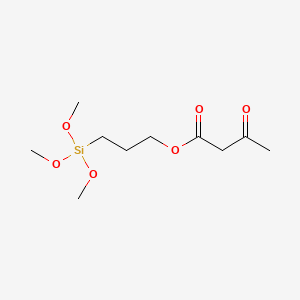
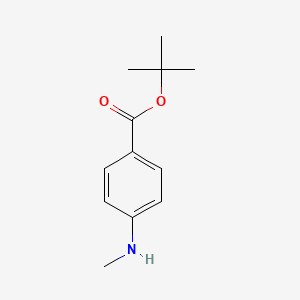
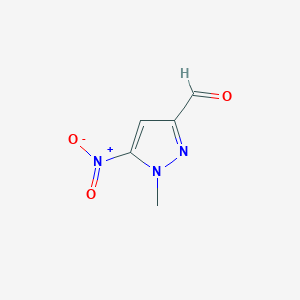
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B3046254.png)
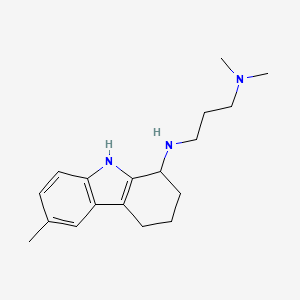

![6-Bromobenzo[d]thiazole-2-carbaldehyde](/img/structure/B3046258.png)
